N-(4-methoxyphenyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide
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Overview
Description
“N-(4-methoxyphenyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide” is a synthetic organic compound that features a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-methoxyphenyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the aromatic ring.
Methoxylation: Addition of the methoxy group to the phenyl ring.
Trifluoromethylation: Incorporation of the trifluoromethyl group.
Thioether Formation: Formation of the sulfanyl linkage.
Acetamide Formation: Final step to form the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
“N-(4-methoxyphenyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide” can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the nitro group may produce corresponding amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “N-(4-methoxyphenyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-{[2-nitrophenyl]sulfanyl}acetamide
- N-(4-methoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]sulfanyl}acetamide
- N-(4-methoxyphenyl)-2-{[2-nitro-4-(methyl)phenyl]sulfanyl}acetamide
Uniqueness
The presence of both nitro and trifluoromethyl groups in “N-(4-methoxyphenyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide” makes it unique compared to similar compounds
Properties
Molecular Formula |
C16H13F3N2O4S |
---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetamide |
InChI |
InChI=1S/C16H13F3N2O4S/c1-25-12-5-3-11(4-6-12)20-15(22)9-26-14-7-2-10(16(17,18)19)8-13(14)21(23)24/h2-8H,9H2,1H3,(H,20,22) |
InChI Key |
VYIZNXSQRJEMGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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